molecular formula C16H14O4 B8131017 Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate

Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate

Cat. No.: B8131017
M. Wt: 270.28 g/mol
InChI Key: JLKZHMTXGBYRAW-UHFFFAOYSA-N
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Description

Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a formyl group at the 3’ position, a methoxy group at the 4’ position, and a carboxylate ester group at the 4 position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Methoxylation: The methoxy group is introduced via methylation using methanol and a suitable catalyst.

    Esterification: The carboxylate ester group is formed by reacting the biphenyl derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and efficiency.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 3’-carboxy-4’-methoxybiphenyl-4-carboxylate.

    Reduction: Methyl 3’-hydroxymethyl-4’-methoxybiphenyl-4-carboxylate.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3’-formyl-4’-hydroxybiphenyl-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3’-formyl-4’-methylbiphenyl-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 3’-formyl-4’-ethoxybiphenyl-4-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate is unique due to the presence of both formyl and methoxy groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4-(3-formyl-4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15-8-7-13(9-14(15)10-17)11-3-5-12(6-4-11)16(18)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKZHMTXGBYRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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